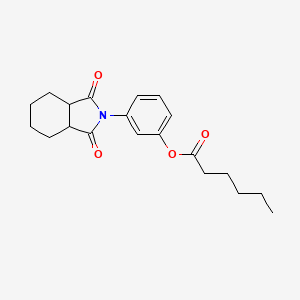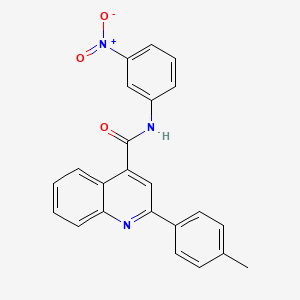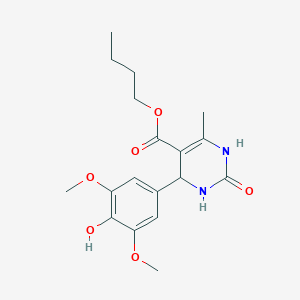![molecular formula C24H18Cl2N2O7 B11619268 2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate](/img/structure/B11619268.png)
2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a nitrophenyl group, a dichlorophenoxy group, and a carbamoyl propanoate moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 4-nitrophenylacetic acid with 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl propanoate moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Ethyl 2-(3-fluoro-4-nitrophenyl)propanoate: Similar in structure but with a fluorine atom instead of chlorine.
Butyl propanoate: Similar ester functionality but lacks the nitrophenyl and dichlorophenoxy groups.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate is unique due to its combination of nitrophenyl, dichlorophenoxy, and carbamoyl propanoate groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C24H18Cl2N2O7 |
|---|---|
分子量 |
517.3 g/mol |
IUPAC 名称 |
[2-(4-nitrophenyl)-2-oxoethyl] 4-[4-(2,4-dichlorophenoxy)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C24H18Cl2N2O7/c25-16-3-10-22(20(26)13-16)35-19-8-4-17(5-9-19)27-23(30)11-12-24(31)34-14-21(29)15-1-6-18(7-2-15)28(32)33/h1-10,13H,11-12,14H2,(H,27,30) |
InChI 键 |
YOGARKZCBROKLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619190.png)

![(7Z)-3-(4-fluorophenyl)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11619206.png)
![4-(4-Chlorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11619217.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11619219.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]glycinamide](/img/structure/B11619221.png)

![2-(allylamino)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11619244.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619249.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone](/img/structure/B11619250.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11619251.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazino]propanamide](/img/structure/B11619263.png)
![ethyl 2-[(4E)-4-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11619272.png)
